molecular formula C15H11BrO2 B13873973 1-(2-Bromophenyl)-3-phenylpropane-1,3-dione

1-(2-Bromophenyl)-3-phenylpropane-1,3-dione

Cat. No.: B13873973
M. Wt: 303.15 g/mol
InChI Key: FOYARDQRQXBRJQ-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3-phenylpropane-1,3-dione is an organic compound with a molecular formula of C15H11BrO2 It is a derivative of benzophenone, where the phenyl groups are substituted with a bromine atom and a propane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-3-phenylpropane-1,3-dione can be synthesized through a multi-step process involving the bromination of benzophenone followed by the introduction of the propane-1,3-dione moiety. One common method involves the Friedel-Crafts acylation of 2-bromobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2-bromoacetophenone is then subjected to a Claisen condensation with ethyl acetate to yield the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation and Claisen condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Bromophenyl)-3-phenylpropane-1,3-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3-phenylpropane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carbonyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.

Comparison with Similar Compounds

    Benzophenone: A parent compound with similar structural features but lacking the bromine and propane-1,3-dione moieties.

    2-Bromoacetophenone: A precursor in the synthesis of 1-(2-Bromophenyl)-3-phenylpropane-1,3-dione.

    1-Indanone: A structurally related compound with a broad range of biological activities.

Uniqueness: this compound is unique due to the presence of both a bromine atom and a propane-1,3-dione moiety, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C15H11BrO2

Molecular Weight

303.15 g/mol

IUPAC Name

1-(2-bromophenyl)-3-phenylpropane-1,3-dione

InChI

InChI=1S/C15H11BrO2/c16-13-9-5-4-8-12(13)15(18)10-14(17)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

FOYARDQRQXBRJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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